
4-クロロ-2-イソプロポキシフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 1256355-04-0 . It has a molecular weight of 214.46 .
Synthesis Analysis
Pinacol boronic esters, such as 4-Chloro-2-isopropoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for 4-Chloro-2-isopropoxyphenylboronic acid is1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 . The InChI key is YIGSWKJVDNWHFS-UHFFFAOYSA-N . Chemical Reactions Analysis
Boronic acids, such as 4-Chloro-2-isopropoxyphenylboronic acid, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
4-Chloro-2-isopropoxyphenylboronic acid is a solid substance . It has a molecular weight of 214.46 .科学的研究の応用
- 4-クロロ-2-イソプロポキシフェニルボロン酸の役割: この化合物は、SM カップリング反応において有機ホウ素試薬として機能します。 その穏やかな反応条件、官能基耐性、環境に優しい性質により、複雑な分子の構築のための貴重なツールとなっています .
鈴木・宮浦カップリング
触媒的プロト脱ボロン化
光酸化触媒的プロト脱ボロン化
将来の方向性
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses boronic acids like 4-Chloro-2-isopropoxyphenylboronic acid, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the use of boronic acids in such reactions will continue to be a significant area of research in the future .
作用機序
Target of Action
The primary target of 4-Chloro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 4-Chloro-2-isopropoxyphenylboronic acid is the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which is a key step in many synthetic procedures .
Action Environment
The action of 4-Chloro-2-isopropoxyphenylboronic acid is influenced by environmental factors. The SM cross-coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign , which could influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
The biochemical properties of 4-Chloro-2-isopropoxyphenylboronic acid are largely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond forming reaction, which is widely used in organic synthesis . The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared organoboron reagents .
Cellular Effects
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may influence cellular processes that involve carbon–carbon bond formation .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2-isopropoxyphenylboronic acid is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that this compound is a relatively stable organoboron reagent, which is readily prepared for use in various biochemical reactions .
Metabolic Pathways
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may be involved in metabolic pathways that involve carbon–carbon bond formation .
特性
IUPAC Name |
(4-chloro-2-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSWKJVDNWHFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681707 |
Source


|
| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-04-0 |
Source


|
| Record name | B-[4-Chloro-2-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


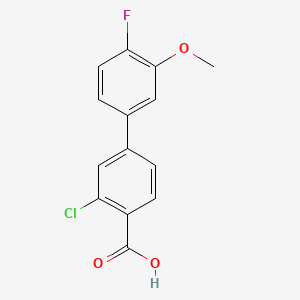
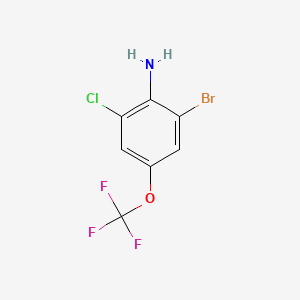


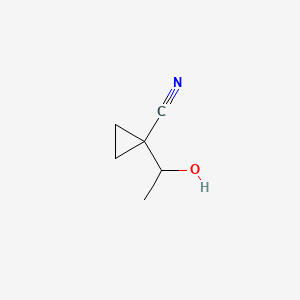
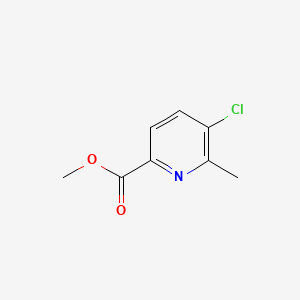
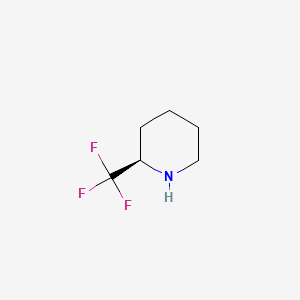
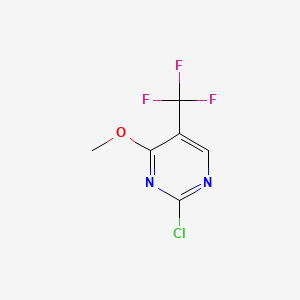

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)
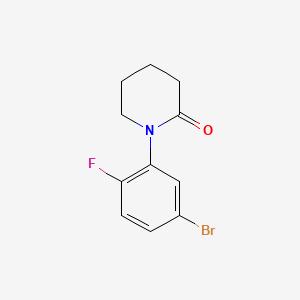
![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)